molecular formula C18H21BrN4O3 B8544554 tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B8544554
M. Wt: 421.3 g/mol
InChI Key: NXWGYHRTCNAXDU-UHFFFAOYSA-N
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Description

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromo-substituted pyrazine ring, and an isoindoline core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a phthalic anhydride.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction between a bromo-substituted pyrazine derivative and the isoindoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromo group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(6-Bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)isoindoline-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.

    tert-Butyl 5-(6-Chloro-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)isoindoline-2-carboxylate: A similar compound with a chloro group instead of a bromo group.

Uniqueness

The uniqueness of tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate lies in its specific substitution pattern and the presence of the bromo group, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C18H21BrN4O3

Molecular Weight

421.3 g/mol

IUPAC Name

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C18H21BrN4O3/c1-18(2,3)26-17(25)23-8-11-5-6-13(7-12(11)9-23)20-15-16(24)22(4)10-14(19)21-15/h5-7,10H,8-9H2,1-4H3,(H,20,21)

InChI Key

NXWGYHRTCNAXDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)NC3=NC(=CN(C3=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedures as described for 129a and starting with 600 mg of tert-butyl 5-aminoisoindoline-2-carboxylate (231c) and 685 mg of 3,5-dibromo-1-methylpyrazin-2(1H)-one, 231d was obtained as a yellow solid (732 mg, 68%). MS: [M+H]+ 421.
Name
129a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
685 mg
Type
reactant
Reaction Step Three

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